molecular formula C9H9BrN4O B8155021 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide

Cat. No.: B8155021
M. Wt: 269.10 g/mol
InChI Key: AXHKAQGMXATWFK-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom and a methyl group in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-amino-1-methylpyrazole and 3-bromopyridine-2-carboxylic acid, the cyclization can be achieved using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including kinase inhibitors and enzyme modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the bromine and methylamide groups.

    1H-Pyrazolo[3,4-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrrolo[2,3-b]pyridine: A structurally similar compound with a pyrrole ring instead of a pyrazole ring.

Uniqueness

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide is unique due to the presence of the bromine atom and the methylamide group, which confer distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-N,1-dimethylpyrazolo[3,4-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-11-9(15)7-6-3-5(10)4-12-8(6)14(2)13-7/h3-4H,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHKAQGMXATWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C2=C1C=C(C=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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